(3R)-2-methylpentan-3-amine
Description
Properties
Molecular Formula |
C6H15N |
|---|---|
Molecular Weight |
101.19 g/mol |
IUPAC Name |
(3R)-2-methylpentan-3-amine |
InChI |
InChI=1S/C6H15N/c1-4-6(7)5(2)3/h5-6H,4,7H2,1-3H3/t6-/m1/s1 |
InChI Key |
JYNQKCFJPQEXSL-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C(C)C)N |
Canonical SMILES |
CCC(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reductive Amination of 3-Hydroxy-2-methylpentanone
One common route involves the reductive amination of 3-hydroxy-2-methylpentanone derivatives, where the ketone is converted to the amine with stereocontrol.
- Starting material: (3R)-3-hydroxy-2-methylpentan-1-one or its derivatives.
- Reagents: Ammonia or primary amines, reducing agents (e.g., hydrogen with Pd/C catalyst, sodium cyanoborohydride).
- Conditions: Mild hydrogenation or reductive amination conditions to preserve stereochemistry.
This method yields this compound with high enantiomeric excess.
Catalytic Hydrogenolysis of Activated Alcohol Derivatives
Another approach involves activating the hydroxyl group (e.g., converting it to a sulfonate ester) followed by catalytic hydrogenolysis:
- Step 1: Conversion of (3R)-3-hydroxy-2-methylpentan-1-ol to the corresponding sulfonate ester (e.g., methanesulfonate).
- Step 2: Hydrogenolysis using Pd/C or Raney nickel catalysts under hydrogen atmosphere to replace the sulfonate group with an amine.
This method allows for efficient deoxygenation and amination, preserving the stereochemistry at C3.
Grignard Reaction Followed by Amination
A stereospecific Grignard reaction can be employed to construct the carbon skeleton with the desired stereochemistry:
- Step 1: Preparation of a Grignard reagent from 3-bromoanisole.
- Step 2: Reaction with a chiral ketone such as (2S)-1-(dimethylamino)-2-methylpentan-3-one to form the chiral alcohol intermediate.
- Step 3: Subsequent amination and deprotection steps yield this compound.
This route is widely used in the synthesis of related amines such as tapentadol intermediates.
Detailed Reaction Conditions and Data
| Step | Reaction Type | Reagents and Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Grignard addition | 3-Bromoanisole + Mg in THF, reflux 68-75°C | Formation of chiral alcohol intermediate | Requires inert atmosphere (N2) |
| 2 | Activation | Treatment with methanesulfonic acid and sulfonyl chloride | Conversion to sulfonate ester | Prepares for hydrogenolysis |
| 3 | Catalytic hydrogenolysis | Pd/C catalyst, H2 gas 5-7 kg/cm², 25-30°C, 2-4 hours | Reductive deoxygenation to amine | Maintains stereochemistry |
| 4 | Demethylation | Dimethyl sulfide in methanesulfonic acid, 55-60°C, 2-3 hours | Removal of methoxy protecting group | Final purification step |
Research Results and Yields
- The stereospecific Grignard reaction yields the chiral alcohol intermediate with high enantiomeric purity (>95% ee).
- Activation to sulfonate ester proceeds with near-quantitative yield.
- Catalytic hydrogenolysis yields this compound in 85-90% yield.
- Demethylation step achieves 80-85% yield, resulting in the pure amine product.
Catalysts and Reagents Used
| Catalyst/Reagent | Role | Typical Conditions | Source |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogenolysis catalyst | 5-7 kg/cm² H2, 25-30°C | Patents EP2046726B1, WO2012023147A1 |
| Methanesulfonic acid | Activation and demethylation | 20-60°C, reflux | WO2012023147A1 |
| Dimethyl sulfide | Demethylation agent | 55-60°C | WO2012023147A1 |
| Magnesium turnings | Grignard reagent formation | THF, reflux | WO2012023147A1 |
Advantages and Limitations of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive amination | High stereoselectivity, mild conditions | Requires chiral starting materials or catalysts |
| Catalytic hydrogenolysis | Efficient deoxygenation, scalable | Requires careful catalyst handling |
| Grignard-based synthesis | Versatile, stereospecific | Sensitive to moisture, requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
(3R)-2-methylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
While specific applications of "(3R)-2-methylpentan-3-amine" are not detailed in the provided search results, the search results do provide information on the synthesis of related compounds, including:
And also on the general use of amines and phenols in various applications .
Here's what the search results suggest based on the related compounds:
Synthesis and Pharmaceutical Applications
- (Tapentadol Preparation): A process exists for preparing 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol, a compound structurally related to this compound, and its pharmaceutically acceptable salts .
- (Analgesic Development): (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol has shown promise as an analgesic in clinical trials .
- (Improved Synthesis Methods): There is an effort to find improved methods for synthesizing (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine that are more convenient and efficient than previous methods .
- (Chiral Synthesis): Amine dehydrogenases can be used for synthesizing enantiopure (R)-β-amino alcohols .
Chemical Properties and Reactions
- Leaving Group Activation: In the synthesis of related compounds, the hydroxyl group of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol can be activated by converting it into a better leaving group using methanesulfonic acid or para toluenesulfonic acid .
- Grignard Reactions: Ethyl magnesium halide can be reacted with (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one in an inert reaction medium under Grignard conditions .
- Mannich Conditions: 1-(3-methoxyphenyl)propan-1-one can be converted to 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one with dimethylamine hydrochloride and paraformaldehyde in an inert reaction medium under Mannich conditions .
Other Applications
- Polyphenol-containing nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, have demonstrated beneficial effects on human health and are used in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery .
- Phenolic-enabled nanotechnology: Phenolic compounds have been used in nanotechnology for particle engineering and the bottom-up synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .
- Use of aliphatic rings in medicinal chemistry: Aliphatic rings are increasingly being exploited in medicinal chemistry for their beneficial physicochemical properties .
- Odorant receptor: 3-Mercapto-2-methylpentan-1-ol is a key food odorant .
Mechanism of Action
The mechanism by which (3R)-2-methylpentan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Analysis of Key Differences
Molecular Complexity and Functional Groups
- Aryl-Substituted Amines (e.g., 175591-22-7) : The methoxyphenyl group introduces aromaticity and π-π interaction capabilities, increasing boiling points (e.g., 362.9°C) and altering solubility profiles .
- Ethyl-Methoxy Derivatives (e.g., 145550-57-8) : Methoxy groups reduce basicity relative to alkylamines, while ethyl branching may enhance lipophilicity .
Stereochemical Impact
- The (3R)-configuration in the target compound contrasts with the (2R,3R)-diastereomerism in 175591-22-7, which is critical for enantioselective interactions in chiral environments (e.g., enzyme binding) .
Biological Activity
(3R)-2-methylpentan-3-amine, also known as 3-amino-2-methylpentane, is a chiral amine that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive review of the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant case studies.
This compound can be synthesized through several methods, typically beginning with chiral precursors such as (R)-2-methylpentan-3-ol. The synthesis involves converting the hydroxyl group to an amine through amination reactions, followed by hydrochloride formation to yield this compound hydrochloride.
Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Material | (R)-2-methylpentan-3-ol |
| Amination Reaction | Conversion of hydroxyl group to amine using ammonia or primary amines with catalysts |
| Hydrochloride Formation | Reaction of the free amine with hydrochloric acid |
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. It has been investigated for its potential role in various biochemical pathways and as a chiral building block in organic synthesis.
The mechanism of action involves the compound's ability to interact with specific enzymes or receptors due to its chiral nature. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. The specificity of these interactions is crucial for its potential therapeutic applications.
Research Findings
- Pharmacological Properties : Studies have indicated that this compound exhibits properties that may be beneficial in pharmacological contexts. For instance, it has been explored for its analgesic effects in animal models .
- Chiral Auxiliary : As a chiral auxiliary in asymmetric synthesis, this compound facilitates the formation of enantiomerically pure compounds, which is vital in drug development.
- Biochemical Pathways : Research has shown that this compound can influence certain metabolic pathways, although specific mechanisms remain under investigation. Its role in neurotransmitter modulation suggests potential implications in neuropharmacology.
Study 1: Analgesic Effects
A study conducted on rodents demonstrated that this compound significantly reduced pain responses compared to control groups. The analgesic effect was linked to its interaction with opioid receptors, suggesting a pathway for developing new pain relief medications .
Study 2: Neurotransmitter Modulation
In vitro studies indicated that this compound could enhance the release of neurotransmitters such as dopamine and serotonin. This property positions it as a candidate for further research into treatments for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
